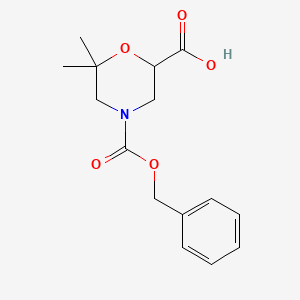

![molecular formula C16H24N2O B2371738 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1352925-36-0](/img/structure/B2371738.png)

4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

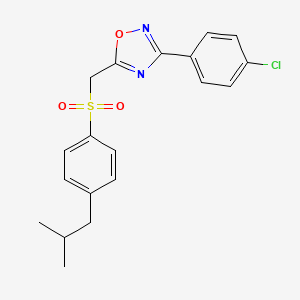

“4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C16H24N2O . Its average mass is 260.375 Da and its monoisotopic mass is 260.188873 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H24N2O.2ClH/c1-14-11-18 (12-15-5-3-2-4-6-15)13-16 (19-14)7-9-17-10-8-16;;/h2-6,14,17H,7-13H2,1H3;2*1H .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis

The compound plays a role in the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This process is crucial for the direct annulation of primary amines with resin-bound bismesylates. An α-methyl benzyl carbamate resin linker is pivotal in this chemistry, allowing the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived N-alkylated byproducts (Macleod et al., 2006).

Chemical Synthesis and Biological Activity

The compound is part of a broader class of 1,9-diazaspiro[5.5]undecanes known for their biological activity. It's involved in treatments for a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. The chemical synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively discussed in the literature (Blanco‐Ania et al., 2017).

Treatment of Chronic Kidney Diseases

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for the treatment of chronic kidney diseases. In a rat model, these compounds demonstrated significant efficacy in lowering serum creatinine, highlighting their potential as drug candidates for such conditions (Kato et al., 2014).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

The compound is involved in the catalyst-free synthesis of nitrogen-containing spiro heterocycles, such as 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones. This process is significant for yielding high products in a short time, with the structure being confirmed through X-ray analysis. It's a clear demonstration of the compound's role in facilitating efficient chemical synthesis processes (Aggarwal et al., 2014).

Safety and Hazards

The safety and hazards associated with “4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane” include hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-17-9-7-16(8-10-17)14-18(11-12-19-16)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKPIVODDPZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)

![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)

![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)

![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)

![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)